molecular formula C14H17N3O2 B7459288 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide

3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide

Cat. No. B7459288
M. Wt: 259.30 g/mol
InChI Key: LSALCJXCZBGBAZ-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic effects in the treatment of addiction and other neurological disorders.

Mechanism of Action

3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide works by inhibiting the enzyme histone deacetylase (HDAC), which regulates gene expression in the brain. By inhibiting HDAC, 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide increases the expression of genes involved in synaptic plasticity and learning, which may contribute to its therapeutic effects in addiction and other neurological disorders.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been shown to increase the expression of genes involved in synaptic plasticity and learning, which may contribute to its therapeutic effects in addiction and other neurological disorders. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. Additionally, 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of neurotransmitters such as dopamine and glutamate, which are involved in reward and motivation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide in lab experiments is its high purity and potency, which allows for precise dosing and consistent results. However, 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide can be expensive to synthesize and may not be readily available in some research settings. Additionally, the mechanism of action of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide is not fully understood, which may limit its usefulness in certain experimental contexts.

Future Directions

There are several future directions for research on 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide. One area of interest is the potential use of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide and its effects on neurotransmitter systems in the brain. Finally, there is a need for continued optimization of the synthesis method for 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide to improve yield and reduce cost.

Synthesis Methods

The synthesis of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions starting with the condensation of 3-methoxybenzaldehyde and propylhydrazine to form 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxylic acid hydrazide. This intermediate is then reacted with acetic anhydride to form the final product, 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide-109. The synthesis of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic effects in the treatment of addiction, particularly cocaine and alcohol addiction. It has also been investigated for its potential use in the treatment of other neurological disorders, including depression, anxiety, and post-traumatic stress disorder. 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been shown to reduce drug-seeking behavior in animal models and has demonstrated efficacy in clinical trials for the treatment of cocaine addiction.

properties

IUPAC Name

3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-7-15-14(18)13-9-12(16-17-13)10-5-4-6-11(8-10)19-2/h4-6,8-9H,3,7H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSALCJXCZBGBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide

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